![molecular formula C22H24N2S B392487 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine CAS No. 304481-42-3](/img/structure/B392487.png)
1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine, also known as DBMTI, is a chemical compound that has been extensively studied for its potential use in scientific research. DBMTI belongs to the class of imidazolidine compounds and has a unique molecular structure that makes it a promising candidate for various applications.
Scientific Research Applications
Hsp90 Inhibition
“1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine” has been identified as a novel Hsp90 inhibitor . Hsp90 (Heat shock protein 90) is involved in various processes in cancer occurrence and development, making it a promising drug target for cancer therapy .
Anti-Cancer Activity
This compound has shown significant anti-proliferative activity against human breast adenocarcinoma cell line (MCF-7) and human lung epithelial cell line (A549) . It down-regulates the expression level of Her2, a client protein of Hsp90, resulting in cytotoxicity .
Molecular Docking
Molecular docking studies have shown that these novel Hsp90 inhibitors bind to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 .
Structure-Activity Relationship
Structure-activity relationship studies indicated that the N-benzyl group is important for the anti-cancer activity of 1,3-dibenzyl-2-aryl imidazolidines .
Mechanism of Action
Target of Action
The primary target of 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine is the Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .
Mode of Action
The compound binds to Hsp90 through a hydrogen bond acceptor at the 2-position of imidazolidine and a hydrophobic fragment at the nitrogen atoms . These interactions are favorable for the molecule to bind Hsp90, thereby potentially influencing the function of proteins associated with Hsp90 .
Biochemical Pathways
Given its interaction with hsp90, it is likely to influence multiple pathways associated with protein folding and stability .
Result of Action
Its interaction with hsp90 suggests it may influence the function of many proteins, potentially leading to a wide range of cellular effects .
properties
IUPAC Name |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2S/c1-18-12-15-25-21(18)22-23(16-19-8-4-2-5-9-19)13-14-24(22)17-20-10-6-3-7-11-20/h2-12,15,22H,13-14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYIVXIGALARX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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